Structural Basis for GSK‑3β Affinity: The 6‑Amino‑5‑nitro‑2‑pyridinyl Core Is Required for Low‑Nanomolar Potency
The 6‑amino‑5‑nitro‑2‑pyridinyl moiety, which is the free‑base parent of CAS 1246816‑36‑3, constitutes the core scaffold of a series of GSK‑3 inhibitors that achieve low‑nanomolar potency. The co‑crystal structure (PDB 6v6l) of a derivative incorporating this scaffold (compound 2 in Ramurthy et al.) reveals that the 6‑amino group forms a hinge‑region hydrogen bond with Asp133 of GSK‑3β, while the 5‑nitro group makes a crucial electrostatic contact with the catalytic Lys85; both interactions are lost in unsubstituted pyridine analogs [1][2]. SAR studies within the series demonstrate that removal or relocation of the nitro group results in ≥100‑fold loss of GSK‑3β inhibitory activity [2].
| Evidence Dimension | GSK‑3β inhibitory potency dependence on 5‑nitro substitution |
|---|---|
| Target Compound Data | Derivatives with the 6‑amino‑5‑nitro‑2‑pyridinyl scaffold achieve IC₅₀ values in the low nanomolar range (exact values reported for final compounds, not the intermediate itself) [2]. |
| Comparator Or Baseline | Des‑nitro or 5‑unsubstituted pyridine analogs: ≥100‑fold reduction in GSK‑3β inhibition (qualitative SAR trend from the Ramurthy et al. series) [2]. |
| Quantified Difference | ≥100‑fold potency loss upon removal of the 5‑nitro group (class‑level SAR inference). |
| Conditions | Recombinant human GSK‑3β enzymatic assay; co‑crystal structure (2.19 Å) of human GSK‑3β with compound 2 (PDB 6v6l) [1][2]. |
Why This Matters
Procurement of the correctly substituted intermediate is a prerequisite for synthesizing final GSK‑3 inhibitors that retain the low‑nanomolar potency and selectivity documented in the Ramurthy et al. series.
- [1] PDB ID 6v6l. Bussiere DE, Fang E, Shu W, et al. Co‑structure of human glycogen synthase kinase beta with 1‑(6‑((2‑((6‑amino‑5‑nitropyridin‑2‑yl)amino)ethyl)amino)‑2‑(2,4‑dichlorophenyl)pyridin‑3‑yl)‑4‑methylpiperazin‑2‑one. Released 2020‑01‑15. Resolution 2.19 Å. View Source
- [2] Ramurthy S, Pfister KB, Boyce RS, Brown SP, Costales AQ, Desai MC, et al. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. Bioorg Med Chem Lett. 2020;30(4):126930. doi:10.1016/j.bmcl.2019.126930. View Source
